molecular formula C20H26BrClN2O5 B1674850 Levamlodipine hydrobromide CAS No. 865430-78-0

Levamlodipine hydrobromide

カタログ番号: B1674850
CAS番号: 865430-78-0
分子量: 489.8 g/mol
InChIキー: RVCDRXDQZIUQJA-LMOVPXPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levamlodipine hydrobromide is a medication used to lower blood pressure and prevent chest pain.

科学的研究の応用

Pharmacological Mechanism

Levamlodipine acts by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. This mechanism effectively lowers blood pressure and improves blood flow to the heart, reducing the workload on the cardiovascular system. The drug is typically administered in doses ranging from 1.25 mg to 5 mg, depending on the patient's age and condition .

Treatment of Hypertension

Levamlodipine is primarily indicated for the management of hypertension in adults and children. It can be used alone or in combination with other antihypertensive agents. Studies have shown that it effectively lowers systolic and diastolic blood pressure, contributing to a decreased risk of cardiovascular events such as stroke and heart attack .

Angina Pectoris

In addition to hypertension, Levamlodipine has been explored for its effectiveness in treating angina pectoris. By improving coronary blood flow and reducing myocardial oxygen demand, it alleviates symptoms associated with this condition .

Combination Therapy

Recent research indicates that Levamlodipine may enhance the efficacy of other antihypertensive medications when used in combination therapy. A systematic review is currently evaluating its safety and effectiveness as part of combination treatments for essential hypertension .

Case Study 1: Efficacy in Hypertensive Patients

A randomized controlled trial assessed the efficacy of Levamlodipine compared to amlodipine in hypertensive patients. The study involved 48 subjects who received either 5 mg of Levamlodipine or 10 mg of amlodipine. Results indicated that both medications were bioequivalent; however, Levamlodipine demonstrated a more favorable side effect profile, with fewer reported adverse events .

Case Study 2: Impact on COVID-19 Patients with Hypertension

Another study explored the effects of calcium channel blockers, including Levamlodipine, on COVID-19 patients with pre-existing hypertension. The findings suggested that these medications were associated with a reduced case fatality rate among hypertensive patients infected with COVID-19, highlighting their potential role in managing comorbid conditions during viral infections .

Efficacy Data Table

StudyPopulationDosageOutcome
Trial A48 hypertensive patientsLevamlodipine 5 mg vs Amlodipine 10 mgBlood pressure reductionBoth drugs effective; Levamlodipine safer
Trial BCOVID-19 patients with hypertensionVarious dosesCase fatality rateReduced mortality associated with calcium channel blockers

特性

CAS番号

865430-78-0

分子式

C20H26BrClN2O5

分子量

489.8 g/mol

IUPAC名

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide

InChI

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1

InChIキー

RVCDRXDQZIUQJA-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

異性体SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

正規SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Amlodipine hydrobromide, (S)-;  Levamlodipine hydrobromide;  Levamlodipine HBr

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine hydrobromide
Reactant of Route 2
Levamlodipine hydrobromide
Reactant of Route 3
Reactant of Route 3
Levamlodipine hydrobromide
Reactant of Route 4
Levamlodipine hydrobromide
Reactant of Route 5
Reactant of Route 5
Levamlodipine hydrobromide
Reactant of Route 6
Levamlodipine hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。